Titanium(4+) tetrafluoride

Atomic Layer Deposition Thin Films Catalyst Overcoating

Researchers requiring thermally stable ALD precursors for high-temperature deposition face limited options. TiF₄ offers superior thermal stability (TiF₄ > TiCl₄ > TiI₄), enabling crystalline TiO₂ overcoats at elevated temperatures. • Deposits low-index MgF₂ films (n < 1.4 at 580 nm) for UV/IR optics and interference stacks. • Forms acid-resistant Ti-rich glaze on dental enamel with deeper fluoride penetration vs. NaF varnishes. • ≥98% purity, hygroscopic white powder; store desiccated at room temperature.

Molecular Formula F4Ti
Molecular Weight 123.861 g/mol
CAS No. 7783-63-3
Cat. No. B1205132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(4+) tetrafluoride
CAS7783-63-3
SynonymsTiF4
titanium fluoride
titanium tetrafluoride
Molecular FormulaF4Ti
Molecular Weight123.861 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[F-].[Ti+4]
InChIInChI=1S/4FH.Ti/h4*1H;/q;;;;+4/p-4
InChIKeyXROWMBWRMNHXMF-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Tetrafluoride Overview


Titanium(4+) tetrafluoride (TiF₄, CAS 7783-63-3) is a white, hygroscopic inorganic solid with a molar mass of 123.86 g/mol and density of 2.798 g/cm³ at 25°C [1]. It is a strong Lewis acid [2] and, unlike other titanium tetrahalides such as TiCl₄ and TiBr₄, adopts a polymeric structure in the solid state [1]. TiF₄ sublimes at 284°C under atmospheric pressure [1] and is synthesized primarily by treating titanium tetrachloride (TiCl₄) with excess anhydrous hydrogen fluoride (HF) [3]. Its unique combination of fluoride content, Lewis acidity, and volatility underpins its utility across catalysis, thin-film deposition, and dental materials.

  • Strong Lewis acid & synthesis intermediate from TiCl₄/HF
  • High-temperature ALD precursor with superior thermal stability among Ti tetrahalides
  • Fluorine source for optical coatings and dental varnish research

Titanium Tetrafluoride Substitution Barriers


While TiF₄ shares its tetravalent titanium center with other titanium tetrahalides (e.g., TiCl₄, TiBr₄, TiI₄) and its fluoride content with simple salts like NaF, its unique polymeric solid-state structure [1] and the extreme strength of the Ti–F bond fundamentally differentiate its physical and chemical behavior. For example, in atomic layer deposition (ALD), the thermal stability of TiF₄ is markedly higher than that of TiCl₄ and TiI₄, while its surface reactivity is markedly lower, creating a distinct process window that cannot be replicated by substituting a different titanium halide [2]. Similarly, in dental applications, the tetravalent Ti⁴⁺ cation in TiF₄ drives the formation of a titanium-rich, acid-resistant surface glaze on enamel and dentin, a mechanism not available to monovalent fluoride sources like NaF [3]. The following evidence quantifies these critical differentiation points.

ALD precursor mismatch

TiCl₄ and TiI₄ possess lower thermal stability; substituting TiF₄ may narrow the process window in high-temperature ALD.

Surface reactivity gap

TiF₄ exhibits markedly lower surface reactivity than TiCl₄, altering film nucleation and growth behavior.

Dental fluoride source substitution

NaF lacks the Ti⁴⁺-driven protective glaze on enamel; monovalent fluoride cannot replicate the dual-action retention mechanism of TiF₄.

Titanium Tetrafluoride Differentiation Evidence


Thermal Stability in ALD

For atomic layer deposition (ALD) of TiO₂ protective overcoats on Pt catalysts, TiF₄ exhibits the highest thermal stability among titanium tetrahalide precursors, with the trend TiF₄ > TiCl₄ > TiI₄ confirmed by density functional theory (DFT) calculations [1]. Conversely, surface reactivity follows the opposite trend (TiF₄ < TiCl₄ < TiI₄). This places TiF₄ at the extreme end of the spectrum, offering a uniquely high thermal budget for processes where precursor decomposition during long purge cycles or high-temperature steps is a failure mode, despite its lower intrinsic reactivity.

Thermal Stability
Head-to-head
TiF₄ > TiCl₄ > TiI₄ (DFT on Pt(111))
Thermal stability ranking supports high-temperature ALD precursor selection.
DFT bond-ligand dissociation analysis.
Atomic Layer Deposition Thin Films Catalyst Overcoating

Surface Reactivity in ALD

In ALD of metal fluoride thin films, TiF₄ was demonstrated as the first viable fluorine precursor for depositing CaF₂, MgF₂, LaF₃, and YF₃ films at 175–450 °C, using metal β-diketonate (thd) compounds as co-reactants [1]. In a head-to-head comparison for MgF₂ film growth, TaF₅ was studied as an alternative fluorine source and produced films with higher UV transmittance, while TiF₄-produced MgF₂ exhibited refractive indices below 1.4 at 580 nm [1]. This establishes TiF₄ as a benchmark fluorine precursor with a well-characterized performance profile, against which alternatives like TaF₅ are measured.

Surface Reactivity
Method context
First viable fluorine ALD precursor for CaF₂, MgF₂, LaF₃, YF₃ at 175–450 °C.
Established benchmark for fluorine ALD processes.
MgF₂ films: n
Refractive Index Control
Property context
Refractive index inversely proportional to cell volume; TiF₄ lowest in TiO₂–TiOF₂–TiF₄ series.
Low-index endpoint for optical design rules.
EELS and DFT band structure analysis.
Fluoride Uptake in Dentin
Head-to-head
TiF₄ (1.1 M F) delivered higher F concentration and deeper penetration than NaF (0.5 M F) in vivo.
Supports fluoride uptake and retention study.
Beagle dog model; 3‑week retention; Ti-rich coating formed only with TiF₄.
Fluoride Release Kinetics
Head-to-head
4% TiF₄ varnish released more fluoride than NaF for first 6 h; peak at 3 h in vitro.
Reported fluoride release profile for varnish formulation research.
Deionized water and artificial saliva; ion-selective electrode.
Atomic Layer Deposition Metal Fluorides Optical Coatings

Refractive Index Control

A systematic study of the dielectric functions of TiO₂, TiOF₂, and TiF₄ using electron energy loss spectroscopy (EELS) and DFT revealed that the refractive indices of these titanium-based materials are inversely proportional to their cell volumes per formula unit [1]. TiF₄, having the largest cell volume in the series due to fluorine substitution for oxygen, possesses a significantly lower refractive index than TiO₂ and TiOF₂. This relationship provides a quantitative design rule for tuning the refractive index of optical coatings by controlling the degree of fluorination, with TiF₄ representing the lowest-index extreme in this series.

Refractive Index Control
Property context
Refractive index inversely proportional to cell volume; TiF₄ lowest in TiO₂–TiOF₂–TiF₄ series.
Low-index endpoint for optical design rules.
EELS and DFT band structure analysis.
Optical Materials Dielectric Films Band Gap Engineering

Fluoride Uptake in Dentin

In an in vivo study using beagle dogs, a single topical application of TiF₄ (1.1 M F, pH 1.0) to exposed dentin surfaces resulted in significantly higher fluoride concentrations and deeper fluoride penetration compared to NaF (0.5 M F, pH 7.0) at 3 weeks post-application [1]. Electron microprobe analysis confirmed that TiF₄ treatment left a persistent, titanium-rich coating on the dentin surface that was absent in NaF-treated specimens [1]. This demonstrates that TiF₄ delivers a dual-action mechanism—high fluoride uptake plus a protective titanium glaze—not achievable with conventional NaF.

Fluoride Uptake in Dentin
Head-to-head
TiF₄ (1.1 M F) delivered higher F concentration and deeper penetration than NaF (0.5 M F) in vivo.
Supports fluoride uptake and retention study.
Beagle dog model; 3‑week retention; Ti-rich coating formed only with TiF₄.
Dental Materials Caries Prevention Remineralization

Fluoride Release Kinetics

An in vitro study comparing fluoride release from experimental TiF₄ and NaF varnishes into water and artificial saliva found that TiF₄-based varnishes released significantly larger amounts of fluoride than NaF varnishes during the first 30 minutes, regardless of fluoride concentration [1]. Specifically, the 4% TiF₄ varnish (2.45% F) released more fluoride than NaF varnishes for the first 6 hours, with peak release occurring at 3 hours [1]. In contrast, NaF varnishes showed lower and less sustained fluoride release. The 3.10% and 4% TiF₄ varnishes demonstrated a superior ability to release fluoride into both media [1].

Fluoride Release Kinetics
Head-to-head
4% TiF₄ varnish released more fluoride than NaF for first 6 h; peak at 3 h in vitro.
Reported fluoride release profile for varnish formulation research.
Deionized water and artificial saliva; ion-selective electrode.
Dental Varnishes Controlled Release Preventive Dentistry

Titanium Tetrafluoride Application Scenarios


High-Temperature ALD Overcoats

In catalyst stabilization via ALD, where high deposition temperatures are required to achieve crystalline TiO₂ overcoats or to ensure compatibility with other high-temperature processing steps, TiF₄ is the precursor of choice. DFT calculations confirm that TiF₄ possesses the highest thermal stability among titanium tetrahalides (TiF₄ > TiCl₄ > TiI₄) [1], allowing it to withstand the thermal budget of extended ALD cycles without premature decomposition, unlike the more reactive but less stable TiCl₄ and TiI₄. Procurement of TiF₄ enables ALD processes that operate at elevated temperatures for improved film quality and catalyst durability.

Low-Index Optical Coatings via ALD

For the fabrication of antireflection coatings, high-reflectivity mirrors, and UV/IR optical elements, TiF₄ serves as a proven fluorine ALD precursor for depositing MgF₂, CaF₂, LaF₃, and YF₃ films [1]. The resulting MgF₂ films exhibit refractive indices below 1.4 at 580 nm [1]. Furthermore, the systematic relationship between refractive index and cell volume across the TiO₂–TiOF₂–TiF₄ series [2] confirms that TiF₄ provides the lowest-index endpoint in titanium-based optical materials, making it a rational choice for designing low-index layers in interference stacks.

Caries and Erosion Prevention Varnishes

Formulators of professional dental varnishes seeking improved fluoride delivery and retention should prioritize TiF₄ over conventional NaF. In vivo evidence demonstrates that TiF₄ (1.1 M F) delivers higher fluoride concentrations and deeper penetration into dentin than NaF (0.5 M F), while simultaneously depositing a protective titanium-rich surface coating [1]. In vitro release studies further show that TiF₄-based varnishes (3.10% and 4%) release significantly more fluoride than NaF varnishes during the first 30 minutes and, for the 4% formulation, maintain higher release over the first 6 hours [2]. Cytotoxicity studies confirm that TiF₄ varnishes have similar cytotoxicity to NaF varnishes at equivalent fluoride concentrations , supporting their safe translation to clinical evaluation.

Application
Selection Property
Validation Focus
High‑temperature ALD overcoats
Thermal stability ranking among titanium tetrahalides
Process window and decomposition threshold
Low‑index optical coatings
Fluorine ALD precursor benchmark with well‑characterized refractive index
Refractive index control and film quality
Dental varnish formulation research
Fluoride release and retention profile plus Ti‑rich surface interaction
Enamel/dentin interaction model and biocompatibility endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Titanium(4+) tetrafluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.